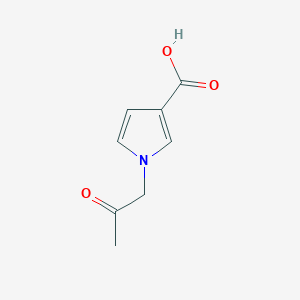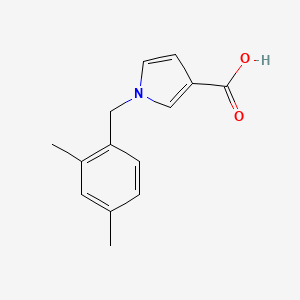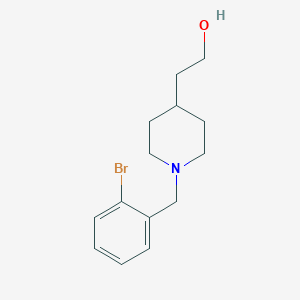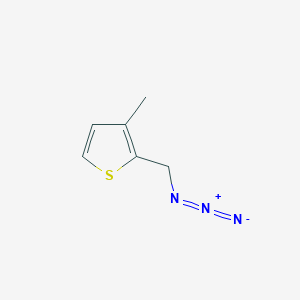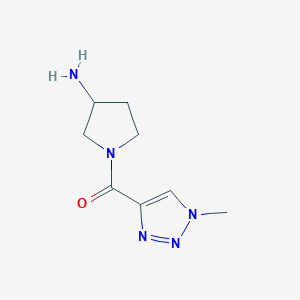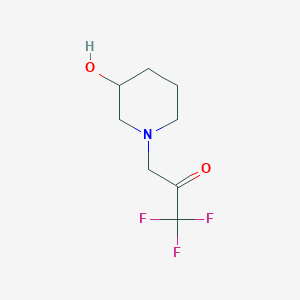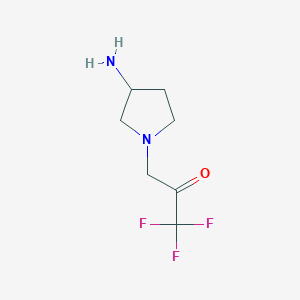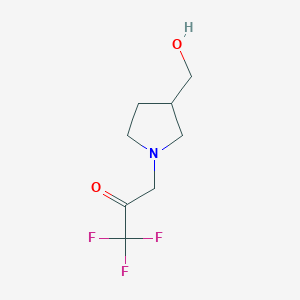
1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Synthesis of Neurokinin-1 Receptor Antagonists : A compound related to 1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one was developed as an orally active, high affinity neurokinin-1 receptor antagonist. This antagonist shows promise in pre-clinical tests for emesis and depression treatment (Harrison et al., 2001).
Chemical Synthesis and Biological Activity
Microwave-Assisted Synthesis of Heterocyclic Compounds : Research involving azetidinones, a class of compounds related to this compound, demonstrates their synthesis via microwave methods. These compounds exhibited antibacterial activity against various bacteria and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Synthesis and Spectral Characterization of Fluorescent Derivatives : A fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, a structure containing an azide function similar to this compound, was synthesized. This derivative is important for 'click chemistry' and could be used in the development of novel fluorescent probes (Szafrański et al., 2015).
Therapeutic and Biological Research
Antitumor Effects of YC-1 : A study on the indazole compound YC-1, which shares structural features with azetidinones, demonstrates its potential for inducing apoptosis in cancer cells and suppressing nuclear factor-κB activation. This suggests potential therapeutic applications in hormone-refractory prostate cancer (Huang et al., 2005).
Synthesis and Evaluation of β-Lactams and Heterocyclic Systems : Studies on the synthesis of novel β-lactams, a class closely related to azetidinones, demonstrate their antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Sirakanyan et al., 2021).
Metabolism of Novel Illicit Drugs : Research into the metabolism of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA) and related compounds by human liver microsomes provides insights into the metabolic pathways of drugs with structural similarities to azetidinones. This is crucial for understanding the pharmacokinetics and potential therapeutic applications of similar compounds (Takayama et al., 2014).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-9(2,3)4-8(14)13-5-7(6-13)11-12-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQSEKGOSVHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


